molecular formula C18H15F3N2O4S B2855093 3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide CAS No. 1048699-83-7

3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide

Cat. No.: B2855093
CAS No.: 1048699-83-7
M. Wt: 412.38
InChI Key: CTOZROUXFXIUIJ-UHFFFAOYSA-N
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Description

3-Benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide is a complex organic compound characterized by its thiazolidine ring, benzoyl group, trifluoromethyl group, and carboxamide functionality

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)aniline and thiazolidine-4-carboxylic acid.

  • Reaction Steps:

    • The aniline is first acylated with benzoyl chloride to form 3-benzoyl-3-(trifluoromethyl)aniline.

    • This intermediate is then reacted with thiazolidine-4-carboxylic acid under dehydrating conditions to form the thiazolidine ring.

    • Finally, the carboxamide group is introduced through a reaction with an appropriate amine source.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring, influenced by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation Products: Thiazolidine-4-carboxamide 1,1-dioxide derivatives.

  • Reduction Products: Thiazolidine-4-carboxylic acid amine derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: The compound's unique properties make it valuable in the creation of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the thiazolidine ring provides structural rigidity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Thiazolidine-4-carboxamide derivatives: These compounds share the thiazolidine ring but lack the trifluoromethyl group.

  • Benzoyl derivatives: Compounds with benzoyl groups but different substituents on the aromatic ring.

  • Trifluoromethyl-containing compounds: Other trifluoromethyl-substituted compounds with different core structures.

Uniqueness: The combination of the trifluoromethyl group, benzoyl group, and thiazolidine ring in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

3-benzoyl-1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c19-18(20,21)13-7-4-8-14(9-13)22-16(24)15-10-28(26,27)11-23(15)17(25)12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZROUXFXIUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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